ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE -

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE

Catalog Number: EVT-5176045
CAS Number:
Molecular Formula: C25H25BrN2O3
Molecular Weight: 481.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound, like ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate, contains a substituted aromatic ring. In this case, 4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil contains a naphthalene ring system. The target compound contains a quinazoline ring which also includes a fused benzene ring. Additionally, both compounds contain halogen substituents.

2,5,8,9,11-Pentaacetoxy-2,3-dihydrospiro(4H)benzofuro[2,3-g]-1-benzopyran-4,2'(5'H)-furan]-5'-one

  • Relevance: This compound shares a structural similarity with ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate because both contain a complex fused ring system. Additionally, both compounds contain oxygen heterocycles.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

  • Compound Description: PG01037 is a dopamine D3 receptor antagonist. In the study, it was used to investigate the role of the dopamine D3 receptor in yawning behavior in rats. The study provided evidence suggesting that dopamine agonist-induced yawning is a D3 agonist-mediated behavior.
  • Relevance: This compound and ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate both contain substituted aromatic rings. N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl contains both a pyridine and a benzene ring, while the target compound contains a quinazoline ring system which contains a fused benzene ring. Additionally, both compounds contain halogen substituents.

(23S,24S,25S)-26,26-dichloro-23-ethyl-6_-methoxy-3_,5:24,26-dicyclocholestane

  • Relevance: This compound and ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate both contain a halogenated alkyl group. (23S,24S,25S)-26,26-dichloro-23-ethyl-6_-methoxy-3_,5:24,26-dicyclocholestane contains a dichlorinated alkyl group while ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate contains a bromo substituent.
  • Compound Description: SR 141716A is a known cannabinoid CB1 receptor antagonist. The study aimed to synthesize and characterize a novel putative cannabinoid antagonist, NESS 0327, and compare its properties to SR 141716A.
  • Relevance: This compound and ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate belong to the same class of compounds: substituted amides. Additionally, both compounds contain multiple halogenated aryl groups.
  • Compound Description: NESS 0327 is a novel putative antagonist of the CB1 cannabinoid receptor. It exhibited high affinity for the CB1 receptor and antagonized the effects of the cannabinoid agonist WIN 55,212-2 both in vitro and in vivo.
  • Relevance: This compound and ethyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate are structurally-related in several ways. First, they are both substituted amides. Next, they both contain halogenated aromatic substituents. Finally, they both contain a piperidine ring.

Properties

Product Name

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE

IUPAC Name

ethyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C25H25BrN2O3/c1-3-31-23(29)16-28-24(17-7-5-4-6-8-17)21-15-19(26)11-14-22(21)27-25(28)18-9-12-20(30-2)13-10-18/h4-15,24-25,27H,3,16H2,1-2H3

InChI Key

ZOGZCKNWOUKEMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)OC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.